Structural Identity and Purity Verification via Chiral Resolution
The compound possesses a chiral center at the propan-2-yl position of the ester moiety, which is absent in simpler achiral esters like methyl or ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate. Reputable vendors provide this compound with a minimum purity of 95% and supply chiral analytical data, ensuring the enantiomeric composition is controlled . This is a critical procurement differentiator, as the biological activity of tetrahydroacridine esters is known to be stereospecific in kinase inhibition contexts, with the S-enantiomer often showing superior potency [1].
| Evidence Dimension | Chiral purity and structural identity |
|---|---|
| Target Compound Data | Single enantiomer or defined enantiomeric ratio, purity >= 95% (vendor specification) |
| Comparator Or Baseline | Achiral methyl/ethyl tetrahydroacridine-9-carboxylate, or racemic mixtures |
| Quantified Difference | Target compound offers controlled chirality vs. achiral or unresolved counterparts |
| Conditions | HPLC, chiral HPLC, NMR, and optical rotation analyses |
Why This Matters
For structure-activity relationship (SAR) studies and reproducible bioassays, controlled chirality is non-negotiable; the target compound's defined stereochemistry provides a clear advantage over achiral or racemic alternatives.
- [1] RCSB PDB. (2013). Crystal structure of S6K1 kinase domain in complex with a quinoline derivative (2S)-1-oxo-1-[(4-sulfamoylphenyl)amino]propan-2-yl (2S)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate. PDB ID: 3WF9. View Source
